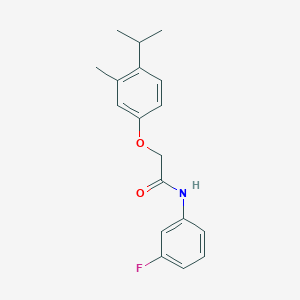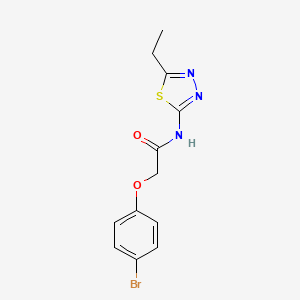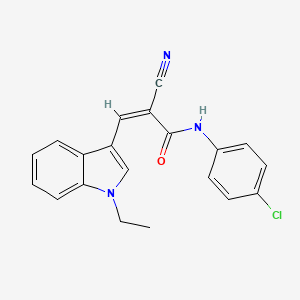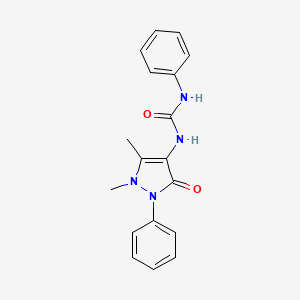
N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used for the treatment of hypertension. It was first developed by Boryung Pharmaceutical Co. Ltd. in South Korea and was approved for use in 2010. Fimasartan is a highly selective and potent angiotensin II receptor blocker that has been shown to have a long-lasting effect on blood pressure reduction.
作用机制
N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide works by selectively blocking the angiotensin II type 1 receptor, which is responsible for vasoconstriction and the release of aldosterone. By blocking this receptor, this compound causes vasodilation and reduces the production of aldosterone, resulting in a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a long-lasting effect on blood pressure reduction, with a duration of action of up to 24 hours. It has also been shown to improve endothelial function and reduce arterial stiffness, which are important factors in the development of cardiovascular disease. This compound has a good safety profile and is well tolerated by patients, with few adverse effects reported.
实验室实验的优点和局限性
N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has several advantages as a research tool in the study of hypertension and cardiovascular disease. It is a highly selective and potent angiotensin II receptor blocker that has been shown to have a long-lasting effect on blood pressure reduction. It is also well tolerated by patients and has a good safety profile.
One limitation of this compound is that it is a relatively new drug, and there is still much to be learned about its long-term effects and potential interactions with other medications. Additionally, this compound is not widely available in all countries, which may limit its use in certain research settings.
未来方向
There are several potential future directions for research involving N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. One area of interest is the use of this compound in combination with other antihypertensive medications to achieve optimal blood pressure control. Another area of research is the potential therapeutic benefits of this compound in other conditions such as heart failure, stroke, and renal disease. Additionally, further studies are needed to better understand the long-term effects and safety profile of this compound, particularly in high-risk populations such as elderly patients and those with comorbidities.
合成方法
The synthesis of N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide involves the reaction of 3-fluorobenzylamine with 4-isopropyl-3-methylphenol in the presence of sodium hydride and dimethylformamide to form the intermediate 3-(4-isopropyl-3-methylphenoxy)propylamine. The intermediate is then reacted with acetic anhydride in the presence of a catalyst to form the final product, this compound.
科学研究应用
N-(3-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of hypertension. It has been shown to have a significant blood pressure-lowering effect in both animal models and human subjects. In addition to its antihypertensive effects, this compound has also been studied for its potential therapeutic benefits in other conditions such as heart failure, stroke, and renal disease.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-12(2)17-8-7-16(9-13(17)3)22-11-18(21)20-15-6-4-5-14(19)10-15/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQNRNKPQJSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)
![N-cyclopentyl-3-{5-[(methylthio)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5682542.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)
![4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B5682577.png)
![N-(3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5682587.png)


![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5682605.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)
